N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide
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Overview
Description
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a chlorinated oxazolo-pyridine moiety and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the formation of the oxazolo[4,5-b]pyridine core, followed by the introduction of the chlorinated phenyl group and the methylbenzamide moiety. Key steps may include:
Formation of the Oxazolo[4,5-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using reagents like thionyl chloride or phosphorus pentachloride.
Amide Formation: The final step involves coupling the chlorinated oxazolo[4,5-b]pyridine with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and receptor interactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(3-nitrophenyl)acrylamide
- N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N’-(2,6-dimethoxybenzoyl)thiourea
Uniqueness
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide stands out due to its specific substitution pattern and the presence of the methylbenzamide group, which may confer unique biological activity and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H14ClN3O2 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-4-6-13(7-5-12)19(25)23-16-11-14(8-9-15(16)21)20-24-18-17(26-20)3-2-10-22-18/h2-11H,1H3,(H,23,25) |
InChI Key |
OKAJWIDCRAWBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origin of Product |
United States |
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